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Compound of Interest

Compound Name:
2-Amino-4-morpholinobutanoic

acid

CAS No.: 854893-19-9

Cat. No.: B600902

Get Quote

Introduction & Chemical Identity
2-Amino-4-morpholinobutanoic acid (also known as 4-morpholino-2-aminobutyric acid) is a

non-proteinogenic amino acid characterized by a butyric acid backbone, an

-amino group, and a morpholine ring substituted at the

-position (C4).

This molecule serves as a specialized chiral building block in the synthesis of peptidomimetics

and pharmacokinetic enhancers. It is most notably recognized as a key intermediate in the

manufacturing of Cobicistat (a potent CYP3A inhibitor used to boost the efficacy of HIV

antiretrovirals) and in the development of NPR-B (Natriuretic Peptide Receptor B) agonists for

cardiovascular and ocular therapies.
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Property Detail

IUPAC Name 2-Amino-4-(morpholin-4-yl)butanoic acid

Common Synonyms
4-Morpholino-2-aminobutyric acid; Amba; AR-

385-017 (racemate code)

Molecular Formula

C

H

N

O

Molecular Weight 188.22 g/mol (Free base)

Stereochemistry

Available as (S)-enantiomer (active

pharmaceutical ingredient precursor) and

Racemate

Physical State
Hygroscopic solid (typically supplied as HCl or

Dihydrochloride salt)

Solubility

Highly soluble in water (>50 mg/mL); Sparingly

soluble in ethanol; Insoluble in non-polar organic

solvents

Acidity (pKa)

-COOH: ~2.1 Morpholine N: ~8.4

-NH

: ~9.6

Isoelectric Point (pI)
~9.0 (Estimated due to two basic nitrogen

centers)

Structural Analysis & Stereochemistry
The molecule features two basic nitrogen centers, creating a complex ionization profile. At

physiological pH (7.4), the molecule exists predominantly as a cationic zwitterion:
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The carboxylic acid is deprotonated (COO

).

The

-amine is protonated (NH

).

The morpholine nitrogen is largely protonated (NH

), depending on the exact local environment, rendering the molecule net positive.

This cationic nature influences its transport and binding properties, making it an effective mimic

for lysine or arginine residues in peptide drug design, but with the added lipophilicity and

conformational constraint of the morpholine ring.

Diagram 1: Chemical Structure & Ionization States
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Caption: Functional group breakdown showing ionization states relevant to physiological

conditions.

Synthesis & Manufacturing Methodologies
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The synthesis of (S)-2-amino-4-morpholinobutanoic acid presents a challenge due to the

need for strict stereochemical control. While biocatalytic routes are currently under research

(e.g., using engineered transaminases or imine reductases), the industry standard relies on

Chemical Synthesis from the Chiral Pool.

Method A: The L-Homoserine Route (Stereoselective)
This is the preferred route for generating the (S)-enantiomer with high optical purity (>98% ee).

Reagents:

Starting Material: N-Boc-L-homoserine tert-butyl ester (or benzyl ester).

Activation Agent: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).

Nucleophile: Morpholine.

Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane.

Protocol:

Activation: Dissolve N-Boc-L-homoserine ester in DCM at 0°C. Add triethylamine (1.5 eq)

and MsCl (1.1 eq). Stir for 2 hours to form the mesylate intermediate.

Mechanism: Converts the poor leaving group (-OH) into a potent leaving group (-OMs).

Nucleophilic Substitution: Add excess morpholine (3-5 eq) to the reaction mixture. Heat to

reflux (40-50°C) for 6-12 hours.

Mechanism: S

2 displacement of the mesylate by the secondary amine of morpholine.

Purification: Wash with water/brine to remove excess morpholine. Evaporate solvent to yield

the protected intermediate.

Global Deprotection: Treat with 4M HCl in dioxane or 50% TFA in DCM for 2 hours at room

temperature to remove the Boc and ester groups.
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Isolation: Precipitate the product as the dihydrochloride salt using diethyl ether.

Method B: The Alkylation Route (Racemic)
Used when the racemate is acceptable or for subsequent resolution.

Alkylation: React Diethyl acetamidomalonate with 4-(2-chloroethyl)morpholine in the

presence of sodium ethoxide (NaOEt) in ethanol.

Hydrolysis & Decarboxylation: Reflux in 6M HCl for 12 hours.

Result: Yields rac-2-amino-4-morpholinobutanoic acid.

Diagram 2: Synthetic Pathway (L-Homoserine Route)
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Caption: Step-by-step stereoselective synthesis starting from the chiral pool (L-Homoserine).

Biological Applications & Drug Development
Cobicistat Manufacturing
This amino acid is a structural scaffold for Cobicistat (GS-9350). Cobicistat acts as a

pharmacoenhancer by inhibiting CYP3A enzymes.
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Role: The 2-amino-4-morpholinobutanoic acid motif (or its reduced amino-alcohol

equivalent) provides the specific steric and electronic environment required to bind the heme

iron or the hydrophobic pocket of the CYP3A4 enzyme, thereby preventing the metabolism

of co-administered drugs like Atazanavir or Darunavir.

NPR-B Agonists
In peptide therapeutics targeting the Natriuretic Peptide Receptor B (NPR-B), this amino acid is

used as a non-conventional residue.[1][2]

Function: It replaces natural basic amino acids (like Lysine or Arginine). The morpholine ring

introduces a bulky, semi-rigid cationic group that can improve receptor selectivity and

resistance to proteolytic degradation (increasing plasma half-life).

Analytical Characterization
Due to the lack of a strong UV chromophore (no aromatic rings in the core structure), standard

HPLC-UV is insufficient.

Recommended Analytical Protocol
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Method Specification

HPLC Detection

CAD (Charged Aerosol Detector) or ELSD

(Evaporative Light Scattering) is required.

Alternatively, pre-column derivatization with

FMOC-Cl or OPA allows UV/Fluorescence

detection.

Column
C18 or HILIC (Hydrophilic Interaction Liquid

Chromatography) due to high polarity.

Mobile Phase Buffer: 0.1% TFA in Water / Acetonitrile gradient.

Mass Spectrometry
ESI-MS (Positive Mode). Look for [M+H]

peak at 189.2 m/z.

NMR (

H)

Characteristic morpholine peaks: Multiplets at

3.0–4.0 ppm.

-proton: Triplet/Multiplet at

3.5–4.0 ppm.

Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (Skin/Eye).

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Handling: Wear gloves and safety glasses. Avoid dust formation. The hydrochloride salt is

acidic; avoid contact with strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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